molecular formula C25H42O4 B191860 Methyl deoxycholate CAS No. 3245-38-3

Methyl deoxycholate

Cat. No. B191860
CAS RN: 3245-38-3
M. Wt: 406.6 g/mol
InChI Key: ZHUOOEGSSFNTNP-YUOXLNDWSA-N
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Description

Methyl deoxycholate is a compound with the molecular formula C25H42O4 . It is a derivative of deoxycholic acid, which is one of the secondary bile acids produced as metabolic byproducts of intestinal bacteria . The primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid, which are metabolized by bacteria into deoxycholic acid .


Physical And Chemical Properties Analysis

Methyl deoxycholate has a molecular weight of 406.599 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 507.6±35.0 °C at 760 mmHg, and a flash point of 162.1±19.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

  • Colon Carcinogenesis : Sodium deoxycholate has been studied for its promoting effect on colon carcinogenesis in rats. It was observed that deoxycholate increased the number of colon adenocarcinomas induced by a carcinogen in germfree rats (Reddy et al., 1976).

  • Bacterial Metabolism : Methyl deoxycholate has been identified as a novel bacterial metabolite of cholate, produced anaerobically by strains of various Bacteroides species (Edenharder & Hammann, 1985).

  • Effects on Bacteria : Sodium deoxycholate has been used to study its effects on the growth parameters of Escherichia coli, where it was found to interfere with cellular processes and motility (D'mello & Yotis, 1987).

  • Inhibition of P-Glycoprotein : Methyl deoxycholate derivatives have been designed as inhibitors of P-glycoprotein, a protein involved in multidrug resistance. Certain derivatives showed efficiency as inhibitors with low intrinsic toxicity (Rocheblave et al., 2016).

  • Free Radicals in Serum : A study investigated the increase in concentrations of free radicals in serum of rats treated with N-Methyl-N'-Nitro-N-Nitrosoguanidine and deoxycholic acid, suggesting their role in precancerous conditions (Zusman et al., 1992).

  • Decellularization Methods : Sodium deoxycholate is used in decellularization methods in tissue engineering. A method was reported for detecting and estimating residual sodium deoxycholate in decellularized tissue (Mathapati et al., 2010).

  • Glycoprotein Purification : Sodium deoxycholate has been used in the purification of lymphocyte plasma membrane glycoproteins, aiding in a more effective yield compared to other methods (Hayman & Crumpton, 1972).

  • Pediatric Visceral Leishmaniasis Treatment : Amphotericin B deoxycholate was compared with N-methylglucamine antimoniate for treating pediatric visceral leishmaniasis, showing similar efficacy and adverse event rates (Borges et al., 2017).

  • Bile Acid Metabolism and Biliary Lipid Secretion : Deoxycholic acid ingestion's effect on bile acid metabolism and biliary lipid secretion in humans was studied, showing significant modulation in the metabolism (LaRusso et al., 1977).

  • Catabolism by Pseudomonas Species : The microbial catabolism of deoxycholic acid by a Pseudomonas species was investigated, identifying acidic products as their methyl esters (Leppik, 1982).

  • Influence on Enzyme Activity : The activation of rat liver alcohol dehydrogenase by deoxycholate and its modulation by methylation was studied, suggesting a basic mechanism involving Lys groups (Simonetta & Hanozet, 1980).

  • Alcoholic Cirrhosis Study : Deoxycholate metabolism was investigated in patients with alcoholic cirrhosis, revealing variations in deoxycholate levels in bile (Mehta et al., 1974).

Future Directions

While specific future directions for research on methyl deoxycholate were not found in the search results, there is ongoing research on the roles and applications of bile acids, including deoxycholic acid. This includes understanding the molecular basis of sequence-specific epigenetic responses to bile acid exposures, methods for handling exposure mixtures in a genome-wide analytic framework, and pipelines to facilitate collaborative testing .

properties

IUPAC Name

methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOOEGSSFNTNP-JMKDMENQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954203
Record name Methyl 3,12-dihydroxycholan-24-oate
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Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl deoxycholate

CAS RN

3245-38-3
Record name Methyl deoxycholate
Source CAS Common Chemistry
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Record name Methyl deoxycholate
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Record name MLS002638913
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22957
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Record name Methyl 3,12-dihydroxycholan-24-oate
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Record name Methyl 3-α,12-α-dihydroxy-5-β-cholan-24-oate
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Record name METHYL DEOXYCHOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
381
Citations
S Kuroki, EH Mosbach, RJ Stenger, BI Cohen… - …, 1987 - Wiley Online Library
The metabolism and effect on biliary lipids of a new bile acid analog, 7‐methyl‐deoxycholic acid, were studied and compared with those of deoxycholic acid in the hamster. C‐Labeled 7…
Number of citations: 20 aasldpubs.onlinelibrary.wiley.com
R Edenharder, R Hammann - Systematic and applied microbiology, 1985 - Elsevier
… Surprisingly, many strains which were able to reduce cholate to deoxycholate in our experiments were also able to convert it into methyl deoxycholate. This esterification process, the …
Number of citations: 11 www.sciencedirect.com
F Nakada, K Yamasaki - Steroids, 1963 - Elsevier
… To the solution of methyl deoxycholate (i) (2g) in pyridine (5 ml) was added ethyl chlorocarbonate (3 ml) drol~ise with cooling under the tap. The mixture was allowed to stand at room …
Number of citations: 10 www.sciencedirect.com
K Miki, A Masui, N Kasai, M Miyata… - … Section C: Crystal …, 1989 - scripts.iucr.org
… Structure of a 2:1 addition compound of methyl deoxycholate with methanol … The molar ratio between methyl deoxycholate (MDC) and methanol is 2 : 1. The … Here we report the "crystal …
Number of citations: 14 scripts.iucr.org
M KIMURA, M KAwATA, M TOHMA… - Chemical and …, 1972 - jstage.jst.go.jp
Hydroxylation reactions by Udenfriend's system and the related systems were studied on the aqueous solutions of deoxycholic acid (I). No ascorbic acid and EDTA were necessary in …
Number of citations: 18 www.jstage.jst.go.jp
A Roda, R Pellicciari, C Cerrè, C Polimeni… - Journal of lipid …, 1994 - ASBMB
New analogs of ursodeoxycholic acid and 7-epicholic acid containing a 6 alpha-methyl group were synthesized, and their physico-chemical properties were studied and compared with …
Number of citations: 24 www.jlr.org
RF HANSON, G WILLIAMS - Journal of lipid research, 1971 - ASBMB
… The specific activity of methyl deoxycholate prepared from the final acetone-water … The specific activity of methyl deoxycholate prepared from the material recovered from the ethyl …
Number of citations: 25 www.jlr.org
S Kuroki, EH Mosbach, BI Cohen, RJ Stenger… - Journal of Lipid …, 1987 - Elsevier
The effect of dietary 7 beta-methyl-cholic acid [0.075% in rodent chow (6.4 mg/animal per day)] on cholesterol and bile acid metabolism was studied and compared with that of cholic …
Number of citations: 18 www.sciencedirect.com
PA Kyd, IA Bouchier - Biochemical Journal, 1972 - ncbi.nlm.nih.gov
… and test rabbits corresponded to methyl deoxycholate, and the faster… The bands corresponding to methyl deoxycholate and methyl … Recoveries of known amounts of methyl deoxycholate …
Number of citations: 24 www.ncbi.nlm.nih.gov
PJ Barnes, JD Baty, RF Bilton, AN Mason - Tetrahedron, 1976 - Elsevier
… In order to check this conclusion the PMR spectrum in the range 5.5-6.5~ of 2 was compared with those of its isomer 4, methyl deoxycholate and compounds 5 and 6 kindly provided by …
Number of citations: 27 www.sciencedirect.com

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